Dual SYK/FLT3 Biochemical Potency: TAK-659 vs. Single-Target Inhibitors Fostamatinib, Entospletinib, and Gilteritinib
TAK-659 demonstrates a uniquely balanced dual inhibition profile unmatched by any single FDA-approved or clinical-stage comparator. Against purified SYK, TAK-659 exhibits an IC50 of 3.2 nM (Lam et al.) or 4.3 nM (Yu et al.), which is approximately 13-fold more potent than the first-generation SYK inhibitor fostamatinib (R406 IC50 = 41 nM) [1][2]. Against FLT3, TAK-659 achieves an IC50 of 4.6 nM, constituting dual equipotent inhibition, whereas fostamatinib is 5-fold less potent against FLT3 (IC50 ≈ 205 nM) . The selective SYK inhibitor entospletinib (GS-9973, SYK IC50 = 7.7 nM) lacks meaningful FLT3 activity, while the selective FLT3 inhibitor gilteritinib (FLT3 IC50 = 0.29 nM) has no SYK activity . No other inhibitor in this target space provides concurrent sub-5 nM dual SYK/FLT3 inhibition [1].
| Evidence Dimension | Biochemical inhibitory potency (IC50) |
|---|---|
| Target Compound Data | TAK-659: SYK IC50 = 3.2–4.3 nM; FLT3 IC50 = 4.6 nM |
| Comparator Or Baseline | Fostamatinib (R406): SYK IC50 = 41 nM, FLT3 IC50 ≈ 205 nM; Entospletinib: SYK IC50 = 7.7 nM, no FLT3 activity; Gilteritinib: FLT3 IC50 = 0.29 nM, no SYK activity |
| Quantified Difference | TAK-659 is 12.8-fold more potent against SYK than R406 and achieves balanced dual inhibition vs. single-target agents |
| Conditions | Purified recombinant kinase assays (cell-free); Lam et al. Bioorg Med Chem Lett 2016; Yu et al. J Clin Oncol 2016 |
Why This Matters
The balanced dual SYK/FLT3 potency of TAK-659 enables concurrent blockade of BCR signaling and FLT3-ITD-driven proliferation in a single agent, which is mechanistically unattainable with any single-target SYK or FLT3 inhibitor alone.
- [1] Lam B, Arikawa Y, Cramlett J, et al. Discovery of TAK-659 an orally available investigational inhibitor of Spleen Tyrosine Kinase (SYK). Bioorg Med Chem Lett. 2016;26(24):5947-5950. doi:10.1016/j.bmcl.2016.10.087. PMID: 27839918. View Source
- [2] Yu J, Huck J, Theisen M, et al. Anti-tumor activity of TAK-659, a dual inhibitor of SYK and FLT-3 kinases, in AML models. J Clin Oncol. 2016;34(15_suppl):e14091. doi:10.1200/JCO.2016.34.15_suppl.e14091. View Source
